molecular formula C25H16F6N2O2S B2694008 1-(4-Trifluoromethylbenzyl)-3'-(3-trifluoromethylphenyl)-2-indolinone-3-spiro-2'-thiazolidin-4-one CAS No. 400081-73-4

1-(4-Trifluoromethylbenzyl)-3'-(3-trifluoromethylphenyl)-2-indolinone-3-spiro-2'-thiazolidin-4-one

Cat. No.: B2694008
CAS No.: 400081-73-4
M. Wt: 522.47
InChI Key: DZMIFNPEFYVRTP-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylbenzyl)-3’-(3-trifluoromethylphenyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one is a complex organic compound characterized by the presence of trifluoromethyl groups, indolinone, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethylbenzyl)-3’-(3-trifluoromethylphenyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethylbenzyl)-3’-(3-trifluoromethylphenyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Trifluoromethylbenzyl)-3’-(3-trifluoromethylphenyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylbenzyl)-3’-(3-trifluoromethylphenyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-(4-Trifluoromethylphenyl)-2-indolinone: Shares the indolinone core but lacks the spiro-thiazolidinone moiety.

    3-(Trifluoromethylphenyl)-2-indolinone: Similar structure but with different substitution patterns on the aromatic rings.

    Spiro-2’-thiazolidin-4-one Derivatives: Compounds with similar spiro-thiazolidinone structures but different substituents.

Uniqueness

1-(4-Trifluoromethylbenzyl)-3’-(3-trifluoromethylphenyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one is unique due to the combination of trifluoromethyl groups, indolinone, and spiro-thiazolidinone moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1'-[[4-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F6N2O2S/c26-24(27,28)16-10-8-15(9-11-16)13-32-20-7-2-1-6-19(20)23(22(32)35)33(21(34)14-36-23)18-5-3-4-17(12-18)25(29,30)31/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMIFNPEFYVRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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